(3S,4S)-4-benzyl-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid
Overview
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include other identifiers like CAS number, PubChem ID, etc.
Synthesis Analysis
Synthesis analysis involves studying the methods used to synthesize the compound. This can include the types of reactions involved, the reagents and catalysts used, the conditions under which the synthesis is carried out, and the yield of the product.Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It includes looking at the reagents and conditions needed for these reactions, the products formed, and the mechanisms of the reactions.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties could include reactivity, acidity or basicity, and redox potential.Scientific Research Applications
Base-Induced Dimerization
(Leban & Colson, 1996) described the dimerization of urethane-protected amino acid N-carboxanhydrides, including tert-butyloxycarbonyl-protected variants, to form pyrrolidine analogs in aprotic media. This process, using bases like lithium bis(trimethylsilyl)amide, leads to specific isomers and can be useful in creating unique stereochemical configurations in organic synthesis (Leban & Colson, 1996).
Structural Analysis of Pyrrolidine Derivatives
In 2010, Yuan et al. explored the structural characteristics of tert-butyloxycarbonyl-protected pyrrolidine derivatives, including their conformation and intermolecular interactions, which are critical in understanding the behavior of these compounds in various chemical contexts (Yuan, Cai, Huang, & Xu, 2010).
Synthesis of Edeine Analogs
The synthesis of orthogonally protected (3R,4S)- and (3S,4S)-4,5-diamino-3-hydroxypentanoic acids, useful for synthesizing edeine analogs, was described by Czajgucki et al. This research utilized differently N-protected (S)-2,3-diaminopropanoic acid as a substrate, showcasing the versatility of tert-butyloxycarbonyl-protected pyrrolidine derivatives in the synthesis of complex organic molecules (Czajgucki, Sowiński, & Andruszkiewicz, 2003).
Tautomerism of 3-Hydroxypyrroles
Momose et al. investigated the tautomerism of 3-hydroxypyrroles, which involved the synthesis of compounds with tert-butyl esters. This research provided insights into the factors governing tautomerism in pyrrolidine derivatives, which is essential for understanding their reactivity and stability (Momose, Tanaka, Yokota, Nagamoto, & Yamada, 1979).
Removal of tert.-Butyloxycarbonyl Group
Bodanszky & Bodanszky (2009) explored methods to selectively remove the tert-butyloxycarbonyl group, a key step in peptide synthesis involving the manipulation of protected amino acids. This research is crucial for scientists working with complex organic syntheses where selective deprotection is required (Bodanszky & Bodanszky, 2009).
Conformationally Constrained Amino Acids
Hart & Rapoport (1999) reported the synthesis of glutamic acid analogues using a tert-butyloxycarbonyl-protected pyrrolidine derivative. This study highlights the role of these compounds in developing conformationally constrained amino acids, which are significant in medicinal chemistry and drug design (Hart & Rapoport, 1999).
Divergent Reactions with Enamines
Rossi et al. (2007) explored the divergent reactions of tert-butyloxycarbonyl-protected diaza-dienes with enamines. This study provides insights into reaction mechanisms and the synthesis of complex organic compounds, demonstrating the versatility of tert-butyloxycarbonyl-protected pyrrolidine derivatives (Rossi, Abbiati, Attanasi, Rizzato, & Santeusanio, 2007).
Safety And Hazards
Safety and hazard analysis involves looking at the potential risks associated with the compound. This could include toxicity, flammability, environmental impact, and precautions that need to be taken when handling the compound.
Future Directions
Future directions could involve potential applications of the compound, areas where further research is needed, or new methods of synthesizing the compound.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-studied compound, some of this information may not be available. For a more detailed analysis, you may want to consult a specialist in the field or refer to scientific literature.
properties
IUPAC Name |
(3S,4S)-4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-13(14(11-18)15(19)20)9-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20)/t13-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXAQXOMAAQNNI-ZIAGYGMSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-4-benzyl-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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